1-(2-chlorophenyl)-3-(4-fluoro-1,3-benzothiazol-2-yl)urea
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Overview
Description
“1-(2-Chlorophenyl)-3-(4-fluorobenzo[d]thiazol-2-yl)urea” is a derivative of Benzothiazole (BTA), which belongs to the heterocyclic class of bicyclic compounds . BTA derivatives possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .
Scientific Research Applications
Urea Derivatives in Medicinal Chemistry
Urea derivatives, including those with complex structures, are of significant interest in medicinal chemistry due to their unique hydrogen-bonding capabilities, which can be critical for drug-target interactions. Such compounds have been incorporated into various drugs to modulate selectivity, stability, toxicity, and pharmacokinetic profiles, making them valuable as potential therapeutic agents (Jagtap et al., 2017). The structural complexity and the presence of urea in 1-(2-Chlorophenyl)-3-(4-fluorobenzo[d]thiazol-2-yl)urea suggest potential applications in designing drugs with improved efficacy and safety profiles.
Chlorophenols and Environmental Impact
Chlorophenols, which include compounds related to the chlorophenyl part of 1-(2-Chlorophenyl)-3-(4-fluorobenzo[d]thiazol-2-yl)urea, have been extensively studied for their environmental impact. While these compounds were once widely used in various industrial applications, their persistence and toxicity have led to a reassessment of their environmental presence. Studies have evaluated the consequences of chlorophenol contamination, highlighting moderate to significant toxic effects on both mammalian and aquatic life, depending on exposure levels and environmental conditions (Krijgsheld & Gen, 1986). This suggests a need for careful consideration of the use and disposal of compounds like 1-(2-Chlorophenyl)-3-(4-fluorobenzo[d]thiazol-2-yl)urea in order to mitigate potential environmental risks.
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-(2-Chlorophenyl)-3-(4-fluorobenzo[d]thiazol-2-yl)urea is cysteine (Cys) . Cysteine plays a key role in all life forms .
Mode of Action
This compound interacts with cysteine in a unique way. It acts as a fluorescent probe, selectively sensing cysteine over other analytes . In the absence of cysteine, the compound essentially emits no fluorescence . In the presence of cysteine, it achieves a 4725-fold enhancement with a large stokes shift (135 nm) .
Result of Action
The compound’s interaction with cysteine results in a significant enhancement of fluorescence . This property makes it useful for imaging cysteine in various biological systems, such as HepG2 cells and zebrafish .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(4-fluoro-1,3-benzothiazol-2-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3OS/c15-8-4-1-2-6-10(8)17-13(20)19-14-18-12-9(16)5-3-7-11(12)21-14/h1-7H,(H2,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRCCTFWIWQSAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC3=C(C=CC=C3S2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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